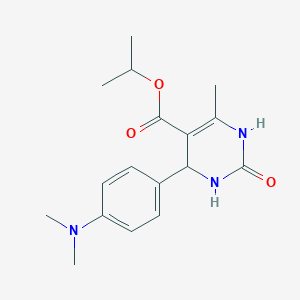
Isopropyl-4-(4-(Dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C17H23N3O3 and its molecular weight is 317.389. The purity is usually 95%.
BenchChem offers high-quality Isopropyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Synthese von 4-(4-Dimethylaminophenyl)pyridin-Derivaten ergab vielversprechende antibakterielle Eigenschaften. Insbesondere zeigten 4-(4-Dimethylaminophenyl)-1-Phenacylpyridiniumbromid und 4-(4-Dimethylaminophenyl)-1-Dimethylcarbamoylpyridiniumchlorid hohe Aktivität gegen M. luteum und C. tenuis-Testkulturen . Diese Verbindungen könnten möglicherweise als neuartige antimikrobielle Wirkstoffe dienen.
Photophysikalische Eigenschaften
Obwohl es nur begrenzte Informationen über die technische Verwendung von 4-(4-Dimethylaminophenyl)pyridin gibt, haben Forscher seine lumineszierenden Eigenschaften untersucht. Untersuchungen seiner Aryl-Derivate haben Aufschluss über seine potenziellen Anwendungen in der Photophysik gegeben . Weitere Studien könnten zusätzliche Erkenntnisse liefern.
Photovoltaische Eigenschaften
Aufgrund seiner einzigartigen Struktur könnte 4-(4-Dimethylaminophenyl)pyridin in photovoltaischen Geräten relevant sein. Dichtefunktionaltheorie (DFT) und zeitabhängige Dichtefunktionaltheorie (TD-DFT) Analysen könnten seine elektronischen und strukturellen Eigenschaften aufklären und den Weg für photovoltaische Anwendungen ebnen .
Polyimidsynthese
Eine verwandte Verbindung, 4-(4-Diethylamino)phenyl-2,6-bis(4-(4-Aminophenoxy)phenyl)pyridin, die Pyridinring-Einheiten, Ether-Verknüpfungen und Diethylaminophenyl-Seitenketten enthält, wurde für die Polyimidsynthese entwickelt. Diese Polyimide weisen wünschenswerte thermische, lösliche und hydrophobe Eigenschaften auf . Obwohl sie nicht identisch mit unserer Zielverbindung ist, unterstreicht dies das Potenzial von Pyridin-basierten Strukturen in der Materialwissenschaft.
Eigenschaften
IUPAC Name |
propan-2-yl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-10(2)23-16(21)14-11(3)18-17(22)19-15(14)12-6-8-13(9-7-12)20(4)5/h6-10,15H,1-5H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIYDBUSZUWTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)N(C)C)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














